2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene
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Overview
Description
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro group, an ethoxyphenoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene typically involves the reaction of 2-chloro-4-methylphenol with 2-(4-ethoxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by extraction and purification techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the synthesis while maintaining product quality. Industrial methods may also involve the optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and ethoxy groups can influence its binding affinity and specificity towards molecular targets, thereby affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene
- 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
- 6-chloro-2-(4-ethoxyphenoxy)quinoxaline
Uniqueness
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of chloro, ethoxyphenoxy, and methyl groups can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-14-5-7-15(8-6-14)20-10-11-21-17-9-4-13(2)12-16(17)18/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUCCAAHDCZQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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